Lycopsamine N-oxide

Descripción

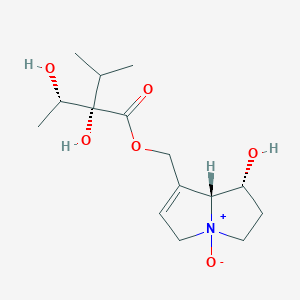

Structure

3D Structure

Propiedades

IUPAC Name |

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAWGBOKUFFVMB-FVZLBROTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lycopsamine N-oxide: A Technical Overview of its Chemical Profile and Biological Activity

Lycopsamine N-oxide is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably within the Boraginaceae family, such as comfrey (Symphytum officinale).[1][2] As a secondary metabolite, it plays a role in the plant's defense mechanisms. This document provides an in-depth guide to the chemical structure, properties, and biological implications of this compound, with a focus on its metabolic activation and toxicological pathways. This information is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Chemical Structure and Identification

This compound is the N-oxide derivative of lycopsamine. Its chemical structure is characterized by a retronecine-type pyrrolizidine core.

-

IUPAC Name: [(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate[1][3]

-

Canonical SMILES: C--INVALID-LINK--C)(C(=O)OCC1=CC[N+]2([C@H]1--INVALID-LINK--O)[O-])O">C@@HO[1][3]

-

InChI Key: DNAWGBOKUFFVMB-FVZLBROTSA-N[3]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₅NO₆ | [1][2][4] |

| Molecular Weight | 315.36 g/mol | [1][2][3] |

| CAS Number | 95462-15-0 | [1][4] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | >70°C (decomposes) | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

| pKa (Predicted) | 12.54 ± 0.29 | [5] |

| Storage Conditions | Store at < -15°C in a dry, well-sealed container | [1][5] |

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and analysis of this compound. These methods are based on established procedures for pyrrolizidine alkaloids and may require optimization for specific plant matrices or analytical instrumentation.

Extraction and Isolation from Plant Material

This protocol describes a common method for extracting and enriching this compound from dried plant material.

-

Sample Preparation:

-

Air-dry the plant material (e.g., leaves, roots) at room temperature until brittle.

-

Grind the dried material into a fine powder using a mechanical mill.

-

-

Extraction:

-

Macerate the powdered plant material in methanol for 24-48 hours at room temperature with occasional agitation.

-

Filter the extract and repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 0.5 M sulfuric acid.

-

Wash the acidic solution with diethyl ether or chloroform to remove lipophilic compounds.

-

The aqueous phase, containing the protonated alkaloids and their N-oxides, is retained.

-

-

Reduction of N-oxides (Optional, for analysis of total alkaloids):

-

To reduce the N-oxides to their corresponding tertiary amine alkaloids, add zinc dust to the acidic aqueous solution and stir for several hours.

-

Filter the solution to remove the excess zinc.

-

-

Isolation:

-

Make the acidic solution alkaline (pH 9-10) with ammonium hydroxide.

-

Perform liquid-liquid extraction with chloroform or dichloromethane to extract the free base alkaloids.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield an alkaloid-rich fraction.

-

-

Purification:

-

Further purification can be achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) or flash chromatography.

-

Analytical Determination by LC-MS/MS

This protocol outlines a general method for the quantification of this compound in extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Dissolve the purified extract or a known amount of the crude extract in the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

LC System: UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from other alkaloids.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Ionization Mode: Heated Electrospray Ionization (HESI).

-

Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

-

Precursor Ion: [M+H]⁺ for this compound (m/z 316.1755).

-

Product Ions: Specific product ions for quantification and confirmation need to be determined by direct infusion of a standard.

-

Collision Energy: Optimized for the specific instrument and precursor/product ion pair.

-

Biological Activity and Toxicological Pathway

This compound itself is considered a pro-toxin. Its toxicity is manifested after metabolic activation in the liver. This process is a critical area of study in toxicology and drug metabolism.

Metabolic Activation and Hepatotoxicity

The primary mechanism of this compound toxicity involves its conversion to a reactive intermediate in the liver.[2] This pathway is illustrated in the diagram below.

References

Unveiling the Botanical Origins of Lycopsamine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine N-oxide, a pyrrolizidine alkaloid (PA), is a naturally occurring secondary metabolite found in a variety of plant species.[1][2] PAs are recognized for their potential toxicity, primarily hepatotoxicity, which arises from the metabolic activation of their unsaturated necine base in the liver.[1] Consequently, the identification and quantification of this compound in plant materials are of significant interest for toxicological research, food safety, and the development of herbal medicinal products. This technical guide provides an in-depth overview of the natural plant sources of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Natural Sources and Quantitative Data

This compound is predominantly found in plants belonging to the Boraginaceae, Asteraceae, and Fabaceae families.[3][4][5] It often co-occurs with its free base form, lycopsamine, and other related PAs.[6] The concentration of this compound can vary significantly depending on the plant species, the specific plant part, and the developmental stage of the plant.

The following table summarizes the quantitative data for this compound and related PAs in various plant species, as reported in the scientific literature.

| Plant Species | Family | Plant Part | This compound Concentration | Other Major PAs | Analytical Method | Reference |

| Symphytum officinale (Comfrey) | Boraginaceae | Root | Predominant PA N-oxide | Intermedine N-oxide, 7-acetylintermedine, 7-acetyllycopsamine | GC-MS | [1][7] |

| Symphytum officinale (Comfrey) | Boraginaceae | Root | Not explicitly quantified, but present | Intermedine, 7-acetylintermedine, 7-acetyllycopsamine, symphytine | Not specified | [8] |

| Amsinckia intermedia | Boraginaceae | Leaves | Major component, up to 3-5% of dry weight (with intermedine N-oxide) | Intermedine N-oxide | HPLC-esi(+)MS | [9] |

| Amsinckia species (10 species) | Boraginaceae | Leaves | Predominant alkaloid (with intermedine N-oxide), ranging from ~1 to 4000 µg/g | Intermedine N-oxide | HPLC-esi(+)MS and MS/MS | [10] |

| Cryptantha crassipes | Boraginaceae | Not specified | Major pyrrolizidine alkaloid (with intermedine N-oxide) | Intermedine N-oxide | HPLC-esi-MS | [11] |

| Ageratum conyzoides | Asteraceae | Whole plant | Detected | Lycopsamine, dihydrolycopsamine, acetyl-lycopsamine and their N-oxides | HPLC-HRMS | [12] |

| Heliotropium indicum | Boraginaceae | Inflorescences | Highest levels found in this part | Not specified | GC-MS | [1] |

| Cynoglossum officinale | Boraginaceae | Hairy root cultures | Present | Not specified | GC-MS | [1] |

Experimental Protocols

The accurate quantification of this compound in plant materials requires robust extraction and analytical methodologies. Liquid chromatography-mass spectrometry (LC-MS) based methods are most commonly employed due to their high sensitivity and selectivity.[4]

Protocol: Quantification of this compound in Plant Material by SPE-LC-MS/MS

This protocol is a synthesized methodology based on established procedures for PA analysis.[13][14]

1. Sample Preparation:

-

Freeze-dry wet plant samples.

-

Finely grind the dried plant material to pass through a 1 mm sieve.

-

Homogenize the resulting powder.

2. Extraction:

-

Weigh 2.0 g ± 0.1 g of the homogenized plant material into a centrifuge tube.

-

Add 20 mL of 0.05 M aqueous sulfuric acid.

-

Ensure the plant material is completely wetted.

-

Sonicate in an ultrasonic bath for 15 minutes at room temperature.

-

Centrifuge the sample for 10 minutes at approximately 3800 x g.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process on the plant pellet with another 20 mL of 0.05 M aqueous sulfuric acid.

-

Combine the supernatants.

3. Solid-Phase Extraction (SPE) Purification:

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Sample Loading: Neutralize an aliquot of the acidic extract with an ammonia solution. Load 10 mL of the neutralized extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 x 5 mL of water to remove polar impurities.

-

Drying: Dry the cartridge under vacuum for 5-10 minutes.

-

Elution: Elute the PAs from the cartridge with 2 x 5 mL of methanol.

4. Sample Reconstitution:

-

Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5/95, v/v), matching the initial mobile phase conditions of the LC-MS system.

5. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) with a binary gradient elution. A typical mobile phase could consist of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor for specific precursor-to-product ion transitions for this compound.

-

Quantification: Perform quantification using a matrix-matched calibration curve prepared with a certified reference standard of this compound.

Biosynthetic Pathway and Visualization

This compound belongs to the lycopsamine-type pyrrolizidine alkaloids.[1] The biosynthesis of the core pyrrolizidine structure, the necine base, starts from the amino acids arginine and ornithine, which are precursors to putrescine. The key enzyme, homospermidine synthase (HSS), catalyzes the formation of homospermidine from putrescine and spermidine.[1][15] Subsequent oxidation and cyclization steps lead to the formation of the necine base, which is then esterified with a necic acid to form the final alkaloid.[1][16] The N-oxidation is typically the final step in the biosynthesis.

Below is a simplified representation of the biosynthetic pathway leading to this compound, visualized using the DOT language.

References

- 1. Tissue distribution, core biosynthesis and diversification of pyrrolizidine alkaloids of the lycopsamine type in three Boraginaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 95462-15-0 | FL161609 | Biosynth [biosynth.com]

- 3. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 6. eclecticschoolofherbalmedicine.com [eclecticschoolofherbalmedicine.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyrrolizidine alkaloids from Symphytum officinale L. and their percutaneous absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. bfr.bund.de [bfr.bund.de]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants [mdpi.com]

The Biosynthesis of Lycopsamine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine N-oxide, a member of the pyrrolizidine alkaloid (PA) family, is a naturally occurring secondary metabolite found in various plant species, notably within the Boraginaceae family, such as Symphytum officinale (comfrey). PAs are recognized for their role in plant defense against herbivores and are of significant interest to the pharmaceutical and toxicological fields due to their potential bioactivities and hepatotoxicity.[1] Lycopsamine and its N-oxide are among the predominant PAs found in comfrey.[2] This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and experimental methodologies used to elucidate this complex process.

Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Necine Base Formation: The synthesis of the characteristic bicyclic pyrrolizidine core structure, retronecine, from basic metabolic precursors.

-

Necic Acid Synthesis: The formation of the acidic moiety, viridifloric acid, which esterifies the necine base.

-

Esterification and N-oxidation: The coupling of the necine base and necic acid, followed by the final N-oxidation to yield the stable storage form of the alkaloid.

Stage 1: Necine Base Biosynthesis

The formation of the retronecine base is a multi-step enzymatic process that begins with common polyamines.

Step 1.1: Homospermidine Synthesis

The committed step in pyrrolizidine alkaloid biosynthesis is the formation of homospermidine from putrescine and spermidine.[3] This reaction is catalyzed by the enzyme Homospermidine Synthase (HSS) , an NAD⁺-dependent enzyme.[3]

-

Substrates: Putrescine and Spermidine

-

Enzyme: Homospermidine Synthase (HSS)

-

Product: Homospermidine

Biochemical studies have shown that HSS evolved from deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism.[3]

Step 1.2: Oxidative Cyclization of Homospermidine

Homospermidine undergoes a double oxidation and cyclization to form the pyrrolizidine backbone. This crucial step is catalyzed by Homospermidine Oxidase (HSO) , a copper-containing amine oxidase.[4][5] HSO oxidizes both primary amino groups of homospermidine, leading to the formation of the bicyclic intermediate, 1-formylpyrrolizidine.[4][5]

-

Substrate: Homospermidine

-

Enzyme: Homospermidine Oxidase (HSO)

-

Product: 1-Formylpyrrolizidine

Step 1.3: Formation of Retronecine

The conversion of 1-formylpyrrolizidine to retronecine involves a series of subsequent enzymatic modifications. While the exact sequence and all a series of subsequent enzymatic modifications. While the exact sequence and all enzymes have not been fully elucidated, tracer studies suggest a pathway involving the intermediate trachelanthamidine. It is proposed that 1-formylpyrrolizidine is first reduced to 1-hydroxymethylpyrrolizidine, which is then converted to trachelanthamidine. Subsequent dehydrogenation and hydroxylation steps lead to the formation of retronecine.[6]

-

Intermediate: 1-Formylpyrrolizidine

-

Putative Intermediates: 1-Hydroxymethylpyrrolizidine, Trachelanthamidine, Supinidine

-

Product: Retronecine

Stage 2: Necic Acid Biosynthesis

The necic acid moiety of lycopsamine is viridifloric acid. Its biosynthesis originates from amino acid metabolism.

Step 2.1: Synthesis of Viridifloric Acid

Tracer studies have indicated that the carbon skeleton of viridifloric acid is derived from the amino acids L-valine and L-isoleucine. The biosynthesis is thought to proceed through intermediates of the isoleucine biosynthesis pathway, with an acetohydroxyacid synthase playing a key role.

Stage 3: Esterification and N-oxidation

The final steps in the biosynthesis of this compound involve the coupling of the necine base and necic acid, followed by N-oxidation.

Step 3.1: Esterification

Retronecine is esterified with viridifloric acid to form lycopsamine. The enzyme catalyzing this esterification is likely an acyltransferase , possibly belonging to the BAHD family of acyltransferases, which are known to be involved in the biosynthesis of other plant alkaloids.[6]

-

Substrates: Retronecine and an activated form of Viridifloric Acid (e.g., Viridifloroyl-CoA)

-

Enzyme: Putative Acyltransferase

-

Product: Lycopsamine

Step 3.2: N-oxidation

The final step is the N-oxidation of the tertiary nitrogen in the pyrrolizidine ring of lycopsamine to form this compound. This reaction is catalyzed by a flavin-containing monooxygenase (FMO) .[7] In plants, PAs are predominantly found as their N-oxides, which are more water-soluble and are considered the primary form for transport and storage.[2]

-

Substrate: Lycopsamine

-

Enzyme: Flavin-containing Monooxygenase (FMO)

-

Product: this compound

Quantitative Data

| Parameter | Enzyme | Value | Organism/Conditions | Reference |

| Km for Senecionine | Flavin-containing Monooxygenase | 0.3 mM | Purified pig liver | [7] |

Note: Quantitative data for the specific enzymes in the lycopsamine biosynthesis pathway are limited in the literature. The data presented is for a related pyrrolizidine alkaloid and provides an indication of the enzyme kinetics.

Experimental Protocols

Homospermidine Synthase (HSS) Activity Assay

This assay is adapted from protocols used for characterizing deoxyhypusine synthase, from which HSS evolved.

Principle: The enzymatic activity of HSS is determined by quantifying the formation of homospermidine from its substrates, putrescine and spermidine. The polyamine products are derivatized and then analyzed by HPLC.

Materials:

-

Enzyme extract or purified HSS

-

Putrescine

-

Spermidine

-

NAD⁺

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0)

-

Derivatization agent (e.g., dansyl chloride or o-phthalaldehyde)

-

HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NAD⁺, putrescine, and spermidine.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the enzyme extract or purified HSS.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Derivatize the polyamines in the reaction mixture according to the chosen derivatization protocol.

-

Analyze the derivatized products by HPLC.

-

Quantify the amount of homospermidine formed by comparing the peak area to a standard curve of derivatized homospermidine.

Homospermidine Oxidase (HSO) Activity Assay

Principle: The activity of HSO, a copper-containing amine oxidase, can be measured by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidation reaction. A common method involves a coupled spectrophotometric assay using horseradish peroxidase (HRP) and a chromogenic substrate.

Materials:

-

Enzyme extract or purified HSO

-

Homospermidine

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

-

Horseradish peroxidase (HRP)

-

Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer, HRP, and ABTS.

-

Add the enzyme extract or purified HSO to the cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer and monitor the absorbance at the appropriate wavelength (e.g., 405 nm for oxidized ABTS) until a stable baseline is achieved.

-

Initiate the reaction by adding homospermidine to the cuvette and mix immediately.

-

Record the increase in absorbance over time.

-

Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of the oxidized chromogenic substrate.

Pyrrolizidine Alkaloid N-oxidase (FMO) Activity Assay

Principle: The activity of FMOs in catalyzing the N-oxidation of pyrrolizidine alkaloids can be determined by monitoring the consumption of NADPH or by directly quantifying the N-oxide product using HPLC.

Materials:

-

Microsomal preparation or purified FMO

-

Lycopsamine (or another PA substrate)

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

HPLC system with a UV detector

Procedure (HPLC-based):

-

Prepare a reaction mixture containing the reaction buffer and the microsomal preparation or purified FMO.

-

Add the PA substrate (lycopsamine) to the mixture.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a specific time.

-

Terminate the reaction (e.g., by adding ice-cold acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant by HPLC to separate and quantify the parent alkaloid and the N-oxide product.

-

Calculate the enzyme activity based on the amount of N-oxide produced over time.

Visualizations

Caption: Biosynthesis pathway of this compound.

Caption: Experimental workflow for HSS activity assay.

Conclusion

The biosynthesis of this compound is a complex, multi-enzyme pathway that highlights the intricate nature of plant secondary metabolism. While the initial steps involving homospermidine synthase and homospermidine oxidase are well-characterized, further research is needed to fully elucidate the subsequent enzymatic modifications leading to the diverse array of pyrrolizidine alkaloids. A thorough understanding of this pathway is crucial for applications in drug development, where PAs may serve as lead compounds, and in toxicology, for assessing the risks associated with PA-containing plants in the food chain and herbal medicines. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate this important class of natural products.

References

- 1. Carboxylic Acid Reductase Can Catalyze Ester Synthesis in Aqueous Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of flavin-containing monooxygenase in the N-oxidation of the pyrrolizidine alkaloid senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Lycopsamine N-oxide: Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in a variety of plant species worldwide. PAs and their N-oxides are secondary metabolites that serve as a defense mechanism for plants against herbivores. Historically, plants containing these compounds have been used in traditional medicine, but their inherent toxicity, particularly hepatotoxicity, has raised significant safety concerns. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, experimental protocols for isolation and characterization, and the known biological activities and associated signaling pathways of this compound.

Discovery and History

The discovery of pyrrolizidine alkaloids dates back to the 19th century, though their toxic effects were not immediately recognized.[1] Many plants containing these alkaloids were utilized in traditional medicinal practices across various cultures. Found in an estimated 3% of the world's flowering plants, PAs can contaminate food sources such as honey, grains, milk, and eggs.[1]

While the broader history of PAs is well-documented, the specific discovery of this compound is less definitively recorded in a single seminal publication. Its identification is intertwined with the extensive research on pyrrolizidine alkaloids conducted by scientists such as Bull, Culvenor, and Dick, who laid the foundational understanding of the chemistry and toxicology of this class of compounds. This compound, along with its tertiary amine counterpart lycopsamine, has been identified as a predominant PA in plants of the Boraginaceae, Asteraceae, and Fabaceae families.[2][3] Notably, it is a significant component of comfrey (Symphytum officinale).[4]

Chemical and Physical Properties

This compound is a monoester pyrrolizidine alkaloid. Its chemical structure consists of a retronecine N-oxide base esterified with viridifloric acid.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅NO₆ | [5][6][7] |

| Molecular Weight | 315.36 g/mol | [5][6][8][7] |

| CAS Number | 95462-15-0 | [5][6][8][7] |

| Appearance | Colorless crystalline solid | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| Storage Temperature | Below -15°C | [6] |

Spectroscopic Data

Mass Spectrometry: The fragmentation pattern of this compound in mass spectrometry is characteristic of monoester pyrrolizidine alkaloid N-oxides. Key fragment ions observed include those at m/z 111 and 172.[8] A precursor ion with m/z of 316.1755 ([M+H]⁺) is typically observed.[5]

Experimental Protocols

Isolation and Purification of this compound from Symphytum officinale

The following is a general protocol for the isolation and purification of this compound from the roots of Symphytum officinale.

1. Extraction:

- Dried and powdered plant material is extracted with an acidic aqueous solution (e.g., 0.1 M H₂SO₄) to protonate the alkaloids and their N-oxides, increasing their solubility in the aqueous phase.

- The acidic extract is then filtered and washed with an organic solvent (e.g., diethyl ether or chloroform) to remove lipophilic impurities.

2. Alkaloid Enrichment:

- The pH of the aqueous extract is adjusted to be basic (pH ~9-10) using a base such as ammonium hydroxide.

- The free base alkaloids are then extracted into an organic solvent like chloroform or dichloromethane. The N-oxides, being more polar, will largely remain in the aqueous phase.

3. N-oxide Isolation:

- The remaining aqueous phase containing the N-oxides is then passed through a strong cation-exchange solid-phase extraction (SPE) column.

- The column is washed with water and then the N-oxides are eluted with a solution of ammonia in methanol.

4. Chromatographic Purification:

- The eluate containing the N-oxides is concentrated and further purified using chromatographic techniques.

- Column Chromatography: Silica gel or alumina columns can be used with a gradient of solvents such as chloroform and methanol with increasing polarity.

- Preparative High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column with a mobile phase of acetonitrile and water (with an additive like formic acid) is often employed for final purification.

5. Characterization:

- The purified this compound is characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

plant_material [label="Dried Symphytum officinale Roots"];

extraction [label="Acidic Aqueous Extraction"];

filtration [label="Filtration"];

partitioning [label="Liquid-Liquid Partitioning\n(Aqueous vs. Organic)"];

aqueous_phase [label="Aqueous Phase (contains PAs and PA N-oxides)"];

organic_phase [label="Organic Phase (lipophilic impurities)"];

basification [label="Basification (pH 9-10)"];

extraction2 [label="Organic Solvent Extraction"];

aqueous_phase2 [label="Aqueous Phase (contains PA N-oxides)"];

organic_phase2 [label="Organic Phase (contains tertiary PAs)"];

spe [label="Strong Cation-Exchange SPE"];

elution [label="Elution with Ammoniated Methanol"];

chromatography [label="Chromatographic Purification\n(Column Chromatography, Prep-HPLC)"];

characterization [label="Characterization (MS, NMR)"];

final_product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

plant_material -> extraction;

extraction -> filtration;

filtration -> partitioning;

partitioning -> aqueous_phase [label=" "];

partitioning -> organic_phase [label=" "];

aqueous_phase -> basification;

basification -> extraction2;

extraction2 -> aqueous_phase2 [label=" "];

extraction2 -> organic_phase2 [label=" "];

aqueous_phase2 -> spe;

spe -> elution;

elution -> chromatography;

chromatography -> characterization;

characterization -> final_product;

}

Figure 1: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound is primarily known for its hepatotoxicity, a characteristic shared with many other 1,2-unsaturated pyrrolizidine alkaloids. However, some studies also suggest potential antioxidant, anti-inflammatory, and anti-tumor activities.

Hepatotoxicity

The hepatotoxicity of this compound is a result of its metabolic activation in the liver. Cytochrome P450 enzymes metabolize the N-oxide to its corresponding tertiary amine, lycopsamine, which is then further metabolized to reactive pyrrolic esters. These reactive metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage and toxicity.

Recent studies on the combined toxicity of intermedine and lycopsamine have elucidated a signaling pathway that is likely relevant to this compound's toxicity. This pathway involves:

-

Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) production.

-

Mitochondrial Apoptosis: Activation of the intrinsic apoptotic pathway, characterized by the involvement of Bax, caspase-9, and caspase-3, and the cleavage of PARP.

-

Endoplasmic Reticulum (ER) Stress: Triggering of the PERK/eIF2α/ATF4/CHOP signaling cascade.

Figure 2: Signaling pathway of this compound-induced hepatotoxicity.

Other Potential Activities

While the toxicity of this compound is a primary concern, some in vitro studies have suggested that it may possess other biological activities.

| Activity | Description | Quantitative Data |

| Antioxidant | Potential to scavenge free radicals. | Specific quantitative data is limited in publicly available literature. |

| Anti-inflammatory | May inhibit inflammatory pathways. | Specific quantitative data is limited in publicly available literature. |

| Anti-tumor | Has been investigated for its cytotoxic effects against cancer cell lines. | IC50 values against various cancer cell lines have been reported in some studies, but a comprehensive public database is not available. |

Further research is needed to fully elucidate the mechanisms and potential therapeutic applications of these activities, especially in light of the compound's inherent toxicity.

Conclusion

This compound is a significant pyrrolizidine alkaloid with well-established hepatotoxicity. Its discovery and history are closely linked to the broader study of this class of natural products. The protocols for its isolation and characterization are crucial for further toxicological and pharmacological research. The elucidation of its mechanism of toxicity, particularly the involvement of oxidative stress, mitochondrial apoptosis, and ER stress, provides valuable insights for risk assessment and the development of potential mitigation strategies. While other biological activities have been suggested, the toxicological profile of this compound currently outweighs its therapeutic potential, necessitating careful consideration in any application. This guide serves as a foundational resource for professionals in the fields of natural product chemistry, toxicology, and drug development.

References

- 1. Improved method for isolation of lycopsamine from roots of comfrey (Symphytum officinale) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 4. plantaanalytica.com [plantaanalytica.com]

- 5. This compound | C15H25NO6 | CID 340067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. mjcce.org.mk [mjcce.org.mk]

- 9. researchgate.net [researchgate.net]

- 10. znaturforsch.com [znaturforsch.com]

An In-Depth Technical Guide to Lycopsamine N-oxide: Properties, Protocols, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found predominantly in plants of the Boraginaceae family, such as comfrey (Symphytum officinale), and various species of Amsinckia and Heliotropium.[1][2] As with other PAs, this compound is recognized for its potential hepatotoxicity, which has significant implications for the safety of herbal remedies and contaminated food products.[1] However, emerging research also suggests potential therapeutic applications, including anti-inflammatory and anti-tumor activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a colorless crystalline solid.[3] It is soluble in polar organic solvents such as methanol and ethanol.[3] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₅NO₆ | [4] |

| Molecular Weight | 315.36 g/mol | [4] |

| CAS Number | 95462-15-0 | [4] |

| Appearance | White to Light Yellow Solid | [3] |

| Melting Point | >70 °C (decomposes) | [3] |

| Solubility | Soluble in methanol and ethanol; slightly soluble in chloroform. | [3] |

| Stability | Hygroscopic. N-oxides of pyrrolizidine alkaloids can be unstable at high temperatures. | [3] |

| pKa (Predicted) | 12.54 ± 0.29 | [3] |

Experimental Protocols

Isolation and Purification of this compound from Symphytum officinale (Comfrey)

A common method for the isolation of this compound from its natural sources, such as comfrey roots, involves several key steps. The following is a generalized protocol based on established methodologies.[5][6]

1. Extraction:

-

Finely ground plant material (e.g., comfrey roots) is extracted with a polar solvent, typically methanol or ethanol, often using methods like maceration, percolation, or ultrasonic-assisted extraction to enhance efficiency.[7][8]

-

The resulting crude extract is then filtered and concentrated under reduced pressure.

2. Acid-Base Extraction:

-

The concentrated extract is acidified (e.g., with 0.05 M sulfuric acid) to protonate the alkaloids, rendering them water-soluble.[8]

-

This aqueous solution is then washed with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove lipophilic impurities.[6]

-

The acidic aqueous layer containing the protonated alkaloids (both free bases and N-oxides) is collected.

3. Solid-Phase Extraction (SPE) for Cleanup:

-

The acidic extract can be further purified using a strong cation exchange (SCX) solid-phase extraction cartridge.[8]

-

The cartridge is conditioned, the sample is loaded, and after washing, the alkaloids are eluted with a basic solvent mixture (e.g., methanol/ammonia).[8]

4. High-Performance Liquid Chromatography (HPLC) Purification:

-

Preparative HPLC is a crucial step for obtaining high-purity this compound.[5]

-

A typical HPLC setup would involve:

-

Column: A reversed-phase C18 column is commonly used.[9]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium formate and 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[9]

-

Detection: UV detection at around 200-220 nm is suitable for pyrrolizidine alkaloids.

-

-

Fractions corresponding to the this compound peak are collected, pooled, and the solvent is removed under vacuum.

Metabolic activation of this compound leading to hepatotoxicity.

Potential Anti-Tumor Activity

| Cell Line | Compound | IC₅₀ (µM) | Reference(s) |

| HepG2 (Liver) | Related Alkaloids | Varies | |

| A549 (Lung) | Related Alkaloids | Varies |

Potential Anti-inflammatory and Antioxidant Activities

The potential anti-inflammatory and antioxidant effects of this compound are areas of growing interest, though less characterized than its toxicity. The proposed mechanisms may involve the modulation of key signaling pathways related to inflammation and oxidative stress.

Anti-inflammatory Activity (Hypothesized Pathway): Inflammation is often mediated by the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which leads to the production of pro-inflammatory cytokines like TNF-α and IL-6. I[10]t is hypothesized that this compound may exert anti-inflammatory effects by inhibiting this pathway.

Hypothesized Anti-inflammatory Signaling Pathway

References

- 1. thno.org [thno.org]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. Nrf2 signaling and autophagy are complementary in protecting lipopolysaccharide/d-galactosamine-induced acute liver injury by licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Improved method for isolation of lycopsamine from roots of comfrey (Symphytum officinale) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

Lycopsamine N-oxide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in a variety of plant species, most notably in the Boraginaceae family. As with other PA N-oxides, it is considered a pro-toxin. While possessing lower intrinsic toxicity compared to its corresponding free base, lycopsamine, it can be converted to the toxic form within the body, leading to significant health risks, primarily hepatotoxicity. This technical guide provides a comprehensive overview of the chemical properties, toxicological profile, and metabolic pathways of this compound, intended to support research, drug development, and safety assessment activities.

Physicochemical Properties

This compound is a tertiary amine N-oxide of the pyrrolizidine alkaloid lycopsamine. Its chemical structure and key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 95462-15-0 | [1] |

| Molecular Formula | C₁₅H₂₅NO₆ | [2] |

| Molecular Weight | 315.36 g/mol | [2][3] |

| Appearance | White to light yellow solid | [4] |

| Solubility | Slightly soluble in chloroform and methanol | [4] |

| Storage Temperature | -20°C | [4] |

Toxicological Profile

The toxicity of this compound is intrinsically linked to its metabolic activation. In its native form, it exhibits low toxicity. However, in vivo, particularly through the action of gut microbiota and hepatic enzymes, it can be reduced to the corresponding pyrrolizidine alkaloid, lycopsamine. Lycopsamine is then metabolized in the liver to highly reactive pyrrolic esters, which are responsible for its toxic effects.

Acute Toxicity

| Hazard Statement | Classification |

| H300+H310 | Fatal if swallowed or in contact with skin |

| H302 | Harmful if swallowed |

| H410 | Very toxic to aquatic life with long lasting effects |

Hepatotoxicity

The primary toxic effect of this compound, following its metabolic activation, is severe liver damage. The reactive pyrrolic metabolites can alkylate cellular macromolecules, including proteins and DNA, leading to a cascade of detrimental events. This can result in hepatic sinusoidal obstruction syndrome (HSOS), formerly known as veno-occlusive disease, which is characterized by the blockage of the small veins in the liver.

The proposed mechanism of hepatotoxicity involves:

-

Induction of Oxidative Stress: An increase in intracellular reactive oxygen species (ROS).

-

Mitochondrial Dysfunction: Leading to apoptosis (programmed cell death).

-

Endoplasmic Reticulum (ER) Stress: Triggering the unfolded protein response, which can also lead to apoptosis.

-

DNA Damage: The reactive metabolites can form DNA adducts, leading to genotoxicity.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on studies of related pyrrolizidine alkaloids and general toxicological methods, a representative protocol for assessing in vitro cytotoxicity is provided below.

In Vitro Cytotoxicity Assessment using Neutral Red Uptake (NRU) Assay

This protocol is a generalized procedure and should be optimized for the specific cell line and experimental conditions.

1. Cell Culture and Seeding:

- Culture a suitable human liver cell line (e.g., HepG2) in appropriate media and conditions.

- Harvest cells and determine cell viability and count.

- Seed cells into a 96-well microtiter plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

2. Treatment with this compound:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or culture medium).

- Prepare a series of dilutions of this compound in culture medium.

- Remove the culture medium from the 96-well plate and replace it with the medium containing the different concentrations of this compound. Include appropriate vehicle controls.

- Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

3. Neutral Red Uptake Assay:

- Prepare a fresh solution of Neutral Red dye in culture medium.

- Remove the treatment medium from the wells and add the Neutral Red solution.

- Incubate the plate for approximately 3 hours to allow for the uptake of the dye by viable cells.

- Remove the Neutral Red solution and wash the cells with a suitable buffer (e.g., PBS).

- Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of viable cells.

- Shake the plate for a few minutes to ensure complete dissolution of the dye.

4. Data Analysis:

- Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm) using a microplate reader.

- Calculate the percentage of cell viability for each concentration compared to the untreated control.

- Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Metabolic and Signaling Pathways

The critical event in this compound toxicity is its metabolic activation. The following diagrams illustrate the key steps in this process and the subsequent cellular damage.

Caption: Metabolic activation pathway of this compound.

The cellular damage induced by the reactive metabolites of this compound involves multiple interconnected signaling pathways, leading to hepatocyte death.

Caption: Cellular toxicity pathways of this compound metabolites.

Conclusion

This compound represents a significant toxicological concern due to its potential for metabolic activation to highly reactive and hepatotoxic compounds. A thorough understanding of its physicochemical properties, toxicological profile, and mechanisms of action is crucial for researchers and professionals in drug development and food safety. Further research is warranted to establish specific quantitative toxicological data and to develop standardized experimental protocols for the assessment of its potential risks to human health.

References

The Biological Activity of Lycopsamine N-oxide: A Technical Overview for Researchers

Introduction

Lycopsamine N-oxide, a pyrrolizidine alkaloid found in a variety of plant species, is a compound of significant interest to researchers in toxicology, pharmacology, and drug development. As a secondary metabolite, its presence in certain herbal remedies and contaminated food sources necessitates a thorough understanding of its biological effects. This technical guide provides a comprehensive overview of the known biological activities of this compound and its parent compound, lycopsamine, with a focus on its cytotoxic and pro-apoptotic properties. The information is presented to support further research and development in related fields.

Core Biological Activity: Hepatotoxicity

The primary biological activity attributed to this compound is hepatotoxicity.[1] Like other pyrrolizidine alkaloids, its toxic effects are mediated through metabolic activation in the liver. Hepatic enzymes convert the N-oxide into reactive pyrrolic derivatives, which are capable of binding to cellular macromolecules, leading to cellular damage. Studies on the related compound, lycopsamine, and its isomer, intermedine, have demonstrated that these alkaloids can inhibit the proliferation, colonization, and migration of hepatocyte cells.[1] Furthermore, they have been shown to induce apoptosis in hepatocytes, pinpointing them as causative agents of liver damage.[1]

Quantitative Analysis of Cytotoxicity

While specific quantitative data for this compound is limited in publicly available literature, studies on its parent alkaloid, lycopsamine, and mixtures containing it, provide valuable insights into its dose-dependent effects on cell viability.

Table 1: Effect of Lycopsamine on the Viability of A549 Human Lung Cancer Cells

| Concentration (µM) | Cell Viability (%) |

| 0 | 100 |

| 10 | ~85 |

| 25 | ~65 |

| 50 | ~45 |

| 100 | ~25 |

Data is estimated from graphical representations in the cited literature and pertains to the parent alkaloid, lycopsamine.

Table 2: Cytotoxic Effects of an Intermedine and Lycopsamine Mixture on HepD Human Hepatocytes

| Assay Type | Concentration (µg/mL) | Observed Effect |

| CCK-8 Assay | 20 | Significant decrease in cell viability |

| 50 | Further significant decrease in cell viability | |

| Colony Formation | 20 | Inhibition of colony formation |

| 50 | Stronger inhibition of colony formation | |

| Wound Healing | 20 | Inhibition of cell migration |

| 50 | More pronounced inhibition of cell migration | |

| Annexin V/PI Staining | 20 | Increased percentage of apoptotic cells |

| 50 | Substantially increased percentage of apoptotic cells |

This data represents the combined effect of a mixture of intermedine and lycopsamine.[2]

Signaling Pathways and Mechanisms of Action

Research into the cytotoxic effects of lycopsamine and related alkaloids has elucidated key signaling pathways involved in its mechanism of action. The induction of apoptosis appears to be a central event, driven by both mitochondrial and endoplasmic reticulum (ER) stress pathways.

A significant finding is the activation of the PERK/eIF2α/ATF4/CHOP signaling pathway in response to treatment with a mixture of intermedine and lycopsamine.[2] This pathway is a hallmark of the unfolded protein response (UPR) triggered by ER stress.

PERK/eIF2α/ATF4/CHOP Signaling Pathway

In addition to ER stress, the induction of apoptosis by lycopsamine involves the intrinsic mitochondrial pathway, characterized by an increase in the Bax/Bcl-2 ratio.[2] The generation of reactive oxygen species (ROS) has also been identified as a key upstream event.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the biological activity of lycopsamine and related compounds.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or the compound of interest) and incubate for a specified period (e.g., 24, 48 hours). Include a vehicle-only control group.

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

MTT Assay Experimental Workflow

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound as described for the viability assay.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PERK, p-PERK, eIF2α, p-eIF2α, ATF4, CHOP, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound and its parent alkaloid, lycopsamine, exhibit significant biological activity, primarily characterized by dose-dependent cytotoxicity and the induction of apoptosis in various cell types, with a pronounced effect on hepatocytes. The underlying mechanisms involve the generation of reactive oxygen species, induction of mitochondrial dysfunction, and activation of the ER stress response through the PERK/eIF2α/ATF4/CHOP signaling pathway. The quantitative data and experimental protocols summarized in this guide provide a foundation for further investigation into the toxicological profile and potential therapeutic applications of this class of compounds. Further research is warranted to determine the specific IC50 values of this compound in various cell lines and to further delineate the intricate signaling networks it modulates.

References

Toxicological Profile of Lycopsamine N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopsamine N-oxide, a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, represents a significant toxicological concern due to its potential for severe hepatotoxicity. As the N-oxide derivative of lycopsamine, it is often the more prevalent form in plants. The toxic effects of this compound are primarily mediated through metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, resulting in cytotoxicity, genotoxicity, and carcinogenicity. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile of this compound, including its physicochemical properties, toxicokinetics, and mechanisms of toxicity. It summarizes the available quantitative toxicity data, details standard experimental protocols for toxicological assessment, and visualizes the key signaling pathways implicated in its toxic effects. Due to the limited availability of specific quantitative data for this compound, information from closely related pyrrolizidine alkaloids is included for comparative purposes, with appropriate caveats. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural product toxicity and the safety assessment of botanicals and herbal medicines.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₅NO₆ | [1] |

| Molecular Weight | 315.36 g/mol | [1] |

| CAS Number | 95462-15-0 | [1][2] |

| Appearance | Solid | N/A |

| Solubility | Soluble in water, ethanol, and buffered salt solutions | N/A |

| Synonyms | (+)-Lycopsamine N-Oxide | [2] |

Toxicological Data

Quantitative toxicological data for this compound are scarce in publicly available literature. However, its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) indicates a high level of acute toxicity.

Acute Toxicity

| Endpoint | Classification | Hazard Statement | Source |

| Acute Oral Toxicity | Category 2 | H300: Fatal if swallowed | [3] |

| Acute Dermal Toxicity | Category 2 | H310: Fatal in contact with skin | [3] |

In Vitro Cytotoxicity

Specific IC50 values for this compound are not available. However, studies on structurally related pyrrolizidine alkaloids provide an indication of their cytotoxic potential in liver cells. It is important to note that N-oxides are generally considered less cytotoxic than their corresponding tertiary amine parent alkaloids.

| Compound | Cell Type | IC50 (µg/mL) | Source |

| Echimidine | Rat Primary Hepatocytes | 13.79 | [4] |

| Echimidine Isomers (mixture) | Rat Primary Hepatocytes | 14.14 | [4] |

| Echiumine | Rat Primary Hepatocytes | 7.47 | [4] |

Mechanism of Toxicity & Signaling Pathways

The toxicity of this compound, like other hepatotoxic pyrrolizidine alkaloids, is dependent on its metabolic activation in the liver.

Metabolic Activation

The metabolic activation of this compound is a critical step in its mechanism of toxicity. This process primarily occurs in the liver and involves enzymatic reactions that convert the relatively inert N-oxide into highly reactive electrophilic metabolites.

Cellular Damage and Signaling Pathways

The reactive pyrrolic metabolites generated from this compound can covalently bind to cellular macromolecules, leading to a cascade of toxic events. This includes the disruption of cellular functions, induction of oxidative stress, and activation of cell death pathways.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of the toxicological properties of substances like this compound. The following sections outline the methodologies for key in vitro toxicological assays based on OECD guidelines.

In Vitro Cytotoxicity Assay - MTT Assay

This protocol describes a common method for assessing the cytotoxicity of a test substance on cultured cells, such as primary hepatocytes.

Methodology:

-

Cell Seeding: Plate primary hepatocytes or a suitable liver cell line (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test substance. Include a vehicle control (medium with the solvent used to dissolve the test substance) and a positive control.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the test substance that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Genotoxicity Assays

This test is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

Methodology:

-

Preparation: Prepare overnight cultures of the selected bacterial tester strains.

-

Exposure: In a test tube, mix the test substance at various concentrations, the bacterial culture, and either a buffer or a metabolic activation system (S9 mix).

-

Plating: Pour the mixture onto the surface of minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

-

Cell Culture: Culture suitable mammalian cells (e.g., Chinese hamster ovary cells, human lymphocytes) to a sufficient number.

-

Treatment: Expose the cell cultures to various concentrations of this compound, with and without a metabolic activation system (S9 mix).

-

Mitotic Arrest: Add a metaphase-arresting substance (e.g., colcemid) to the cultures.

-

Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them.

-

Slide Preparation: Drop the fixed cells onto microscope slides and stain them.

-

Microscopic Analysis: Analyze the metaphase cells for chromosomal aberrations.

-

Data Analysis: A substance is considered clastogenic if it produces a concentration-dependent increase in the number of cells with chromosomal aberrations.

This test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.

Methodology:

-

Cell Culture: Culture appropriate mammalian cells.

-

Treatment: Expose the cells to the test substance at various concentrations, with and without metabolic activation.

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Incubation: Incubate the cells for a period that allows for one cell division.

-

Harvesting and Staining: Harvest the cells and stain them with a DNA-specific stain.

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

-

Data Analysis: A significant, dose-related increase in the frequency of micronucleated cells indicates genotoxic potential.

Conclusion

This compound is a pyrrolizidine alkaloid with significant toxicological potential, primarily targeting the liver. Its toxicity is intrinsically linked to its metabolic activation into reactive pyrrolic metabolites that can damage cellular macromolecules. While specific quantitative toxicity data for this compound are limited, the available information and data from related compounds underscore the need for caution and thorough risk assessment of materials potentially containing this compound. The standardized experimental protocols outlined in this guide provide a framework for the systematic evaluation of its cytotoxic and genotoxic effects. Further research is warranted to fill the existing data gaps and to fully elucidate the specific signaling pathways and molecular mechanisms underlying the toxicity of this compound. This knowledge is essential for the protection of public health and for the safe development of botanical drugs and herbal products.

References

Lycopsamine N-oxide mechanism of action in liver cells

An In-depth Technical Guide on the Core Mechanism of Action of Lycopsamine N-oxide in Liver Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pyrrolizidine alkaloid (PA) N-oxide, a class of phytotoxins found in numerous plant species. While often considered a detoxified form of its parent PA, lycopsamine, its ingestion poses a significant risk of hepatotoxicity. This technical guide delineates the core mechanism of action of this compound in liver cells, focusing on its metabolic activation and the subsequent induction of complex signaling pathways leading to cellular injury. The mechanism is fundamentally a two-step process: this compound is first reduced back to its parent alkaloid, lycopsamine, which is then metabolically activated by hepatic enzymes to highly reactive pyrrolic metabolites. These metabolites instigate a cascade of cytotoxic events, including oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress, culminating in apoptosis. This document provides a comprehensive overview of these pathways, supported by quantitative data and detailed experimental protocols to aid in research and drug development.

Core Mechanism of Action: A Two-Step Activation Process

The hepatotoxicity of this compound is not direct but is contingent upon its metabolic transformation.

-

Reduction to Parent Pyrrolizidine Alkaloid (PA): The initial and rate-limiting step is the reduction of the N-oxide back to its tertiary amine parent PA, lycopsamine. This biotransformation is mediated by both intestinal microbiota and hepatic cytochrome P450 (CYP) monooxygenases, particularly CYP1A2 and CYP2D6.[1] This process effectively reverses the primary detoxification pathway, regenerating the toxic precursor within the body.

-

Metabolic Activation in the Liver: The newly formed lycopsamine undergoes metabolic activation predominantly in the liver. Hepatic CYPs (primarily from the 3A and 2B subfamilies) catalyze the dehydrogenation of the necine base, converting lycopsamine into highly reactive and electrophilic dehydropyrrolizidine alkaloid (DHPA) esters.[1][2][3][4][5] These unstable metabolites, such as dehydromonocrotaline and dehydroretronecine (DHR), can covalently bind to cellular macromolecules, including proteins and DNA, forming pyrrole-protein and pyrrole-DNA adducts.[2][6][7] This adduction is the primary trigger for the subsequent cellular damage.

Diagram: Metabolic Activation of this compound

Caption: Metabolic pathway from this compound to hepatotoxic adducts.

Downstream Cellular Effects and Signaling Pathways

The formation of pyrrole-macromolecule adducts initiates three primary, interconnected signaling pathways that drive hepatocyte cell death. Studies on a mixture of intermedine and lycopsamine (two closely related PAs) in HepD liver cells have elucidated these mechanisms.[1][8]

Oxidative Stress and ROS Burst

The presence of reactive metabolites disrupts the cellular redox balance, leading to a significant increase in intracellular reactive oxygen species (ROS).[8] This "ROS burst" overwhelms the cell's antioxidant defenses, causing widespread oxidative damage to lipids, proteins, and DNA.

Mitochondrial Apoptosis Pathway

The accumulation of ROS and direct effects of PA metabolites damage the mitochondria, triggering the intrinsic pathway of apoptosis.[1][8] This is characterized by:

-

Increased Bax Expression: Upregulation of the pro-apoptotic protein Bax.

-

Mitochondrial Membrane Potential Collapse: Loss of mitochondrial integrity.

-

Cytochrome c Release: Release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Sequential activation of initiator caspase-9 and effector caspase-3, leading to the cleavage of key cellular substrates like PARP and execution of the apoptotic program.

Endoplasmic Reticulum (ER) Stress Pathway

PA metabolites also induce ER stress, likely through the accumulation of adducted, misfolded proteins. This activates the unfolded protein response (UPR), and in cases of severe or prolonged stress, triggers apoptosis via the PERK signaling branch.[1][8] Key events include:

-

Increased Intracellular Ca2+: Disruption of ER calcium homeostasis.

-

Activation of the PERK Pathway: Phosphorylation of PERK and its downstream target eIF2α.

-

Upregulation of Pro-Apoptotic Factors: Increased expression of the transcription factor ATF4 and the pro-apoptotic protein CHOP (C/EBP Homologous Protein).

Diagram: Core Signaling Pathways of PA-Induced Hepatotoxicity

Caption: Interconnected signaling pathways leading to apoptosis in liver cells.

Quantitative Toxicological Data

Quantitative analysis reveals a clear dose-dependent relationship for the toxicity of lycopsamine and its related PAs. The following tables summarize key findings from in vitro studies.

Table 1: Cytotoxicity of Intermedine/Lycopsamine Mixture in HepD Cells

| Concentration (µg/mL) | Cell Viability (%) | Colony Formation (%) | Apoptosis Rate (%) |

|---|---|---|---|

| 0 (Control) | 100 | 100 | 7.2 |

| 20 | Not specified | Not specified | 32.7 |

| 50 | Not specified | Not specified | 40.7 |

| 75 | ~48 (avg. of Im/La) | 53.6 | 91.1 |

| 100 | ~24 (avg. of Im/La) | 11.3 | 99.1 |

Data synthesized from a study on a 1:1 mixture of intermedine (Im) and lycopsamine (La) after 24 hours of treatment.[1]

Table 2: Cytotoxicity (EC50) of PAs in Metabolically Competent HepG2-CYP3A4 Cells

| Compound | Exposure Time | EC50 Value (µM) | Notes |

|---|---|---|---|

| Lycopsamine | 24 hours | > 500 | Weak cytotoxicity; EC50 could not be determined. |

| Lycopsamine | 72 hours | > 500 | Weak cytotoxicity; EC50 could not be determined. |

| Lasiocarpine | 24 hours | 12.6 | High cytotoxic potential for comparison. |

| Retrorsine | 24 hours | Not specified | Potent inducer of γH2AX at 0.05 µM. |

Data from a study highlighting the importance of PA structure and metabolic activation for toxicity. Monoesters like lycopsamine are significantly less potent than diesters.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the hepatotoxicity of this compound and its metabolites.

Cell Culture and Treatment

-

Cell Lines: Human hepatoma HepG2 cells (with or without CYP3A4 overexpression) or HepD cells are commonly used.[2][9][10]

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.[9]

-

Seeding: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein/flow cytometry) at a density that allows for ~80-90% confluency at the time of treatment. A typical density is 2.5 x 10^4 cells/cm².[9]

-

Treatment: Allow cells to attach overnight. Replace the medium with serum-free medium. Add the test compound (e.g., lycopsamine, intermedine, or their N-oxides) dissolved in a suitable vehicle (e.g., DMSO, final concentration <0.1%) to achieve the desired final concentrations. Incubate for the specified duration (e.g., 24, 48, or 72 hours).

Cell Viability Assessment (CCK-8/MTT Assay)

-

Procedure: Following treatment, add 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT reagent (5 mg/mL) to each well of a 96-well plate.[2][11]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: For CCK-8, measure the absorbance at 450 nm using a microplate reader. For MTT, first add 100 µL of DMSO to dissolve the formazan crystals, then measure absorbance at ~570 nm.

-

Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)

-

Cell Collection: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.

-

Washing: Wash the collected cells (1-5 x 10^5) twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 min).

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[1]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V (-) / PI (-)

-

Early apoptotic cells: Annexin V (+) / PI (-)

-

Late apoptotic/necrotic cells: Annexin V (+) / PI (+)

-

Intracellular ROS Detection (DCFH-DA Assay)

-

Probe Preparation: Prepare a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 10-25 µM in serum-free medium or PBS.[12]

-

Staining: Remove the culture medium from treated cells and wash once with PBS. Add the DCFH-DA working solution and incubate for 30-45 minutes at 37°C in the dark.[13]

-

Washing: Remove the DCFH-DA solution and wash the cells gently with PBS to remove any extracellular probe.

-

Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The oxidized, fluorescent product (DCF) is measured at an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.[12][14]

Diagram: General Experimental Workflow for Hepatotoxicity Assessment

Caption: Workflow for in vitro assessment of this compound toxicity.

References

- 1. Combined Hepatotoxicity and Toxicity Mechanism of Intermedine and Lycopsamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole-Protein Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. bioquochem.com [bioquochem.com]

- 13. abcam.co.jp [abcam.co.jp]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Dual Nature of Lycopsamine N-oxide: A Secondary Metabolite of Toxicological Significance and Potential Therapeutic Interest

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract